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Compound of Interest

Compound Name:
(2R,6S)-tert-Butyl 2,6-

dimethylpiperazine-1-carboxylate

Cat. No.: B060889 Get Quote

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved pharmaceutical drugs.[1] Its two nitrogen atoms provide ideal vectors for

introducing molecular diversity and tuning pharmacokinetic properties. However, the symmetric

nature of piperazine can present a challenge: achieving selective functionalization at one

nitrogen while leaving the other free for subsequent reactions.

This is where Boc-cis-2,6-dimethylpiperazine emerges as a strategically vital intermediate. The

molecule consists of two key components:

The cis-2,6-dimethylpiperazine core: The methyl groups introduce conformational rigidity and

steric definition, which can be crucial for specific receptor-ligand interactions. The cis

configuration, in particular, orients the methyl groups on the same side of the ring,

influencing the overall three-dimensional shape of the final compound.

The tert-butoxycarbonyl (Boc) protecting group: This acid-labile group "masks" one of the

piperazine nitrogens.[2] This protection is robust enough to withstand a wide range of

reaction conditions (e.g., basic, nucleophilic), allowing chemists to selectively modify the free

secondary amine at the N4 position. The Boc group can then be cleanly removed under

acidic conditions to reveal the N1 amine for further elaboration.[3]

This mono-protected structure makes Boc-cis-2,6-dimethylpiperazine an essential building

block for constructing complex pharmaceutical agents, particularly in the development of

treatments for neurological disorders.[4][5]
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Physicochemical and Structural Data
Accurate characterization is the bedrock of reproducible science. The fundamental properties

of Boc-cis-2,6-dimethylpiperazine are summarized below.

Property Value Source(s)

Molecular Weight 214.31 g/mol [4][6][7]

Molecular Formula C₁₁H₂₂N₂O₂ [4][6]

CAS Number 180975-66-0 [6][7][8]

IUPAC Name

tert-butyl (2R,6S)-2,6-

dimethylpiperazine-1-

carboxylate

[6][9]

Synonyms
cis-1-Boc-2,6-

dimethylpiperazine
[9]

Appearance
White to light yellow solid or

crystals
[4][9]

Purity Typically ≥95% - 97% [4][6]

Storage Conditions
Store at 0-8 °C in a dry

environment
[4][10]

Synthesis and Characterization: A Self-Validating
Workflow
The synthesis and validation of Boc-cis-2,6-dimethylpiperazine is a two-stage process involving

the formation of the piperazine ring followed by its selective protection.

Stage 1: Synthesis of the cis-2,6-Dimethylpiperazine
Core
The parent heterocycle is most effectively synthesized via the reductive cyclization of

diisopropanolamine in the presence of ammonia and a hydrogenation catalyst.[11] The use of

specific organic solvents, such as toluene or xylene, is critical for maximizing the selectivity
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towards the desired cis isomer over the trans isomer.[12] The resulting cis-piperazine can be

purified from the trans-isomer by crystallization.[12]

Stage 2: N-Boc Protection Protocol
This protocol details the selective protection of one nitrogen atom on the cis-2,6-

dimethylpiperazine core.

Experimental Protocol: N-tert-butyloxycarbonylation

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-2,6-

dimethylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or

tetrahydrofuran (THF). The choice of solvent is critical; DCM is often preferred for its ease of

removal and inertness.

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or

diisopropylethylamine (DIPEA) (1.5 equivalents).

Causality Explained: The base is not a catalyst but a stoichiometric reagent. Its purpose is

to neutralize the acidic byproduct, tert-butoxycarbonic acid, which is formed during the

reaction. This prevents the protonation of the starting amine, which would render it

unreactive.[13]

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-

butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

Causality Explained: The reaction is exothermic; cooling prevents potential side reactions

and ensures controlled mono-protection. Boc₂O is the standard reagent for this

transformation due to its high reactivity and the benign nature of its byproducts

(isobutylene and CO₂).[3]

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.

Workup and Purification:
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate

(NaHCO₃). This neutralizes any remaining acid and facilitates the separation of the

organic product.[13]

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the resulting crude product via flash column chromatography on silica gel to yield

pure Boc-cis-2,6-dimethylpiperazine.

Structural Validation
The trustworthiness of this protocol is established by verifying the final product's structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a large,

characteristic singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent

protons of the tert-butyl (Boc) group. Other signals will correspond to the methyl groups and

the protons on the piperazine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect to see signals for the

quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbon (~155 ppm), in

addition to the carbons of the piperazine ring and methyl groups.

Mass Spectrometry (MS): The mass spectrum should show a prominent peak corresponding

to the molecular ion [M+H]⁺ at m/z ≈ 215.17, confirming the correct molecular weight.

Core Application Workflow: A Gateway to Molecular
Diversity
Boc-cis-2,6-dimethylpiperazine is rarely the final product; it is an intermediate. The following

workflow illustrates its primary use in synthetic chemistry.
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Caption: General synthetic workflow utilizing Boc-cis-2,6-dimethylpiperazine.

Protocol: N4-Alkylation
This protocol describes a representative reaction at the free secondary amine.
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Setup: To a solution of Boc-cis-2,6-dimethylpiperazine (1 equivalent) in an aprotic solvent like

acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃)

(2-3 equivalents).

Causality Explained: An inorganic base is used here to deprotonate the secondary amine,

increasing its nucleophilicity. K₂CO₃ is easily filtered off after the reaction.

Reagent Addition: Add the desired electrophile, such as an alkyl halide (e.g., benzyl bromide)

(1.2 equivalents).

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is

consumed, as monitored by TLC. Heating is often required to drive the reaction to

completion.

Workup and Purification: Cool the reaction, filter off the base, and remove the solvent under

vacuum. Purify the residue by column chromatography to obtain the N4-alkylated product.

Protocol: Boc Deprotection
The final step in many sequences is the removal of the Boc group to enable further chemistry.

Dissolution: Dissolve the Boc-protected compound in DCM.

Acid Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA) (e.g., 25-50%

solution in DCM) or a 4M solution of HCl in dioxane are commonly used.[3][14]

Causality Explained: The mechanism involves protonation of the carbonyl oxygen of the

Boc group, followed by the loss of a stable tert-butyl cation. The resulting carbamic acid

rapidly decarboxylates to yield the free amine.[3]

Reaction: Stir the solution at room temperature for 1-4 hours. The evolution of CO₂ gas is

often observed.

Isolation: Remove the solvent and excess acid under reduced pressure. The product is

typically isolated as an acid salt (e.g., hydrochloride or trifluoroacetate salt), which can be

used directly or neutralized with a base to yield the free amine.
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Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is paramount to ensuring safety and product

integrity.

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Avoid breathing dust or vapors.[6]

Storage: The compound should be stored in a tightly sealed container in a refrigerator (0-8

°C) to maintain its stability.[4] As an amine, it is hygroscopic and should be protected from

moisture.[10]

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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